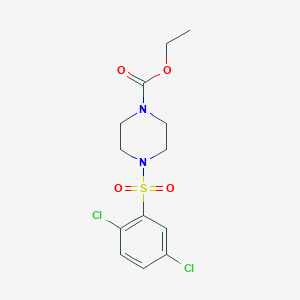

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

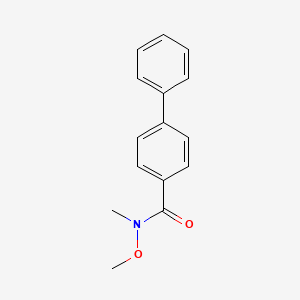

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate is a unique chemical compound with the empirical formula C13H16Cl2N2O4S . It has a molecular weight of 367.25 . The SMILES string for this compound is CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl . This string represents the connectivity and orientation of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 367.25 and its molecular formula C13H16Cl2N2O4S . The compound’s SMILES string is CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl .Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate, as part of bifunctional sulfonamide-amide derivatives, has demonstrated significant in vitro antibacterial and antifungal activities. These activities are against a broad range of bacterial and fungal strains, highlighting its potential as a compound in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Anticancer Activity

Sulfonyl piperazine compounds have been found to possess anticancer properties through various mechanisms, including inhibiting tubulin polymerization and causing cell cycle arrest. These compounds display potent anticancer activities against several human cancer cell lines, suggesting their potential in cancer therapy development. Derivatives like Ethacrynic Acid containing sulfonamides linked via piperazine show promising anti-proliferative activity with IC50 values in the micromolar range against cancer cell lines, indicating the potential of such derivatives as highly potent anti-cancer agents with significant selectivity (El Abbouchi et al., 2020).

Enzyme Inhibition for Alzheimer’s Treatment

New N-substituted derivatives of sulfonyl piperazine have been synthesized for evaluating drug candidates for Alzheimer’s disease, showing enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme. These compounds are potential drug candidates, offering a new approach to Alzheimer’s treatment through enzyme inhibition, which is critical for managing the disease's progression (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Sulfonyl piperazine derivatives have shown significant antioxidant capacity and anticholinesterase activity, suggesting their therapeutic potential in managing oxidative stress-related conditions and neurodegenerative diseases. These activities highlight the compounds' multifunctional therapeutic potential, including treating conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity . For more detailed safety and hazard information, it’s recommended to refer to the product’s Safety Data Sheet .

Propriétés

IUPAC Name |

ethyl 4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKNTBYHVDCPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B2650626.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2650629.png)

![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650635.png)

![Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2650638.png)

![N-mesityl-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650640.png)

![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650648.png)